molecular formula C11H16N2O3S2 B2390585 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 1448029-60-4

3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2390585
CAS No.: 1448029-60-4
M. Wt: 288.38
InChI Key: FXFYXFSFVIHYBI-UHFFFAOYSA-N
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Description

3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the methylsulfonyl group through sulfonylation reactions. The thiophen-2-ylmethyl group can be introduced via nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or modify the thiophen-2-ylmethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrolidine ring or the thiophen-2-ylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfone derivatives, while reduction could produce desulfonylated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfonyl)-N-(phenylmethyl)pyrrolidine-1-carboxamide
  • 3-(methylsulfonyl)-N-(furan-2-ylmethyl)pyrrolidine-1-carboxamide
  • 3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide

Uniqueness

3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

3-methylsulfonyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c1-18(15,16)10-4-5-13(8-10)11(14)12-7-9-3-2-6-17-9/h2-3,6,10H,4-5,7-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFYXFSFVIHYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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